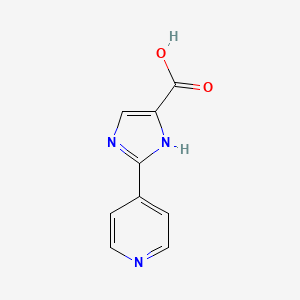

2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid

Descripción

BenchChem offers high-quality 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-pyridin-4-yl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-8(12-7)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHNTCURSBQOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496712 | |

| Record name | 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34626-06-7 | |

| Record name | 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical guide for the rational design and synthesis of 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The proposed synthetic route is a robust, multi-step process beginning from commercially available starting materials. This guide emphasizes the causality behind experimental choices, providing detailed, step-by-step protocols and mechanistic insights to ensure reproducibility and a thorough understanding of the chemical transformations involved.

Introduction and Significance

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine. When functionalized with both a pyridine ring and a carboxylic acid, the resulting molecule, 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid, presents a unique combination of hydrogen bond donors, acceptors, and aromatic systems. This architecture makes it a valuable building block for designing molecules that can interact with specific biological targets, such as enzyme active sites. In particular, such scaffolds are frequently explored in the development of kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics. This guide details a logical and efficient pathway for its synthesis, designed for practical application in a research laboratory setting.

Retrosynthetic Analysis

A logical synthesis can be designed by working backward from the target molecule. The chosen strategy focuses on building the imidazole ring from simple precursors and then performing functional group manipulations.

-

C4-COOH Bond Disconnection: The target mono-carboxylic acid can be accessed via a selective thermal decarboxylation of a precursor, 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid. This is a known strategy for simplifying symmetrically substituted aromatic systems[1].

-

Functional Group Interconversion: The dicarboxylic acid can be prepared through the exhaustive hydrolysis of a more stable dinitrile intermediate, 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile. This approach leverages the robust nature of the nitrile group as a masked carboxylic acid[2][3].

-

Imidazole Ring Formation: The core imidazole ring is constructed via a multi-component condensation reaction . This disconnection leads to two readily available starting materials: pyridine-4-carboxaldehyde and diaminomaleonitrile [4].

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Workflow

The forward synthesis follows a three-stage process, beginning with the construction of the substituted imidazole core, followed by functional group transformations to achieve the final product.

Caption: Overall synthetic workflow.

Detailed Synthetic Protocols and Mechanistic Discussion

Part 1: Synthesis of 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile

Scientific Rationale: This step utilizes a condensation reaction between an aromatic aldehyde and diaminomaleonitrile to form a 2-aryl-4,5-dicyanoimidazole[4]. The reaction proceeds through an initial Schiff base formation, followed by cyclization and subsequent oxidation to the aromatic imidazole. The use of Ceric Ammonium Nitrate (CAN) serves as an efficient Lewis acid catalyst and a mild oxidizing agent to drive the final aromatization step, often allowing the reaction to proceed efficiently under solvent-free conditions at elevated temperatures.

Experimental Protocol:

-

In a 50 mL round-bottom flask, combine pyridine-4-carboxaldehyde (1.0 eq), diaminomaleonitrile (1.0 eq), and Ceric Ammonium Nitrate (CAN, 0.1 eq).

-

Equip the flask with a magnetic stirrer and a reflux condenser.

-

Heat the reaction mixture in an oil bath to 120 °C with vigorous stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Upon completion, allow the reaction mixture to cool to room temperature, resulting in a solid mass.

-

Dissolve the crude solid in ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash with water (2 x 15 mL) and then with saturated brine solution (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization from an ethanol/water mixture to yield 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile as a crystalline solid.

Part 2: Hydrolysis to 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid

Scientific Rationale: The conversion of aromatic nitriles to carboxylic acids is a chemically robust transformation that requires harsh conditions to proceed to completion. The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which tautomerizes to an amide[3]. This amide intermediate must then be further hydrolyzed to the carboxylic acid. To ensure both nitrile groups are fully converted and to avoid the isolation of stable amide or mono-acid intermediates, prolonged heating in a strong mineral acid such as concentrated sulfuric acid is employed[2].

Experimental Protocol:

-

Carefully add the 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile (1.0 eq) to a flask containing 75% aqueous sulfuric acid (v/v, approx. 10 mL per gram of starting material).

-

Heat the suspension under reflux (approx. 160-170 °C) for 8-12 hours. The mixture should become a homogeneous solution as the reaction progresses.

-

Monitor the reaction by HPLC to confirm the complete disappearance of the starting material and any amide intermediates.

-

After completion, allow the reaction mixture to cool to room temperature, then carefully pour it onto crushed ice with stirring.

-

A precipitate will form. Allow the slurry to stand in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Dry the product in a vacuum oven at 60-70 °C to yield 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid.

Part 3: Selective Mono-Decarboxylation to 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid

Scientific Rationale: The selective removal of a single carboxylic acid group from an aromatic dicarboxylic acid can be achieved thermally. Heating the dicarboxylic acid in a high-boiling, inert solvent facilitates the elimination of carbon dioxide. This reaction is particularly effective for heterocyclic dicarboxylic acids, where the ring can stabilize the transition state[1]. Due to the inherent tautomerism of the N-H proton between the two imidazole nitrogens, the 4- and 5-positions are chemically equivalent. Therefore, decarboxylation leads to a single product, which is systematically named 2-(pyridin-4-yl)-1H-imidazole-4(5)-carboxylic acid.

Experimental Protocol:

-

In a flask equipped for distillation, suspend the 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (1.0 eq) in diphenyl ether (approx. 5-10 mL per gram).

-

Heat the mixture in a sand bath to 245-255 °C. Vigorous evolution of CO₂ gas should be observed.

-

Maintain this temperature until the gas evolution ceases completely (typically 30-60 minutes).

-

Allow the dark reaction mixture to cool to below 100 °C.

-

While still warm, add hexane to the mixture to precipitate the product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid extensively with hexane to remove all traces of the diphenyl ether solvent.

-

Purify the crude product by recrystallization from aqueous ethanol to afford the final product, 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid.

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance / Properties |

| Pyridine-4-carboxaldehyde | C₆H₅NO | 107.11 | Colorless to yellow liquid; Starting Material |

| Diaminomaleonitrile | C₄H₄N₄ | 108.11 | White to off-white solid; Starting Material |

| 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarbonitrile | C₁₀H₅N₅ | 195.19 | Off-white to tan crystalline solid; Intermediate 1 |

| 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid | C₁₀H₇N₃O₄ | 233.18 | White solid, likely insoluble in water; Intermediate 2 |

| 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid | C₉H₇N₃O₂ | 189.17 | White to pale yellow solid; Final Product |

Conclusion

This guide outlines a comprehensive and logical three-stage synthesis for producing 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid. The described pathway relies on established chemical transformations, beginning with a catalyzed condensation to form the imidazole core, followed by functional group manipulations including a robust hydrolysis and a selective thermal decarboxylation. By providing detailed protocols and explaining the scientific rationale for each step, this document serves as a reliable resource for researchers aiming to synthesize this valuable heterocyclic building block for applications in drug discovery and materials science.

References

-

Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

-

Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

-

A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. ijprajournal. [Link]

-

Radziszewskis Imidazole Synthesis. Scribd. [Link]

-

Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic... ResearchGate. [Link]

-

Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. ResearchGate. [Link]

-

Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF. ResearchGate. [Link]

-

Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link]

-

Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. PMC. [Link]

-

Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. PMC. [Link]

-

Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. National Center for Biotechnology Information. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

- US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.

-

A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]

- US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.

-

Decarboxylation. Organic Chemistry Portal. [Link]

-

2-phenyl-1H-imidazole-4,5-dicarbonitrile. ChemSynthesis. [Link]

-

(PDF) Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process. ResearchGate. [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

Sources

discovery and history of 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid

Title: The Multivalent Scaffold: Discovery, Synthesis, and Applications of 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic Acid

Executive Summary

The compound 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid (CAS: 34626-06-7) represents a highly versatile and privileged pharmacophore in modern chemical biology and materials science [[1]](). Originally emerging from the optimization of nitrogen-fused heterocycles, this biaryl system integrates the hydrogen-bonding capacity of an imidazole core, the π -stacking and metal-coordinating potential of a pyridine ring, and the electrostatic versatility of a carboxylic acid. This in-depth technical guide explores the historical context, self-validating synthetic protocols, and the dual utility of this scaffold in targeted kinase inhibition and the construction of Metal-Organic Frameworks (MOFs).

Historical Context & Discovery Evolution

The discovery and utilization of pyridine-imidazole derivatives stem from the continuous need to design highly specific ATP-competitive inhibitors for oncology and central nervous system (CNS) disorders [[2]](). Historically, simple imidazoles and pyridines were evaluated independently. However, researchers discovered that fusing or directly linking these rings created a rigid, coplanar system capable of engaging in multiple noncovalent interactions simultaneously 3.

In medicinal chemistry, the nitrogen atoms on the pyridine-imidazole backbone were found to form critical bidentate hydrogen bonds with the hinge region in the ATP-binding site of various kinases 4. The addition of the 5-carboxylic acid moiety was a strategic evolutionary step: it not only improved aqueous solubility but also provided a handle for salt-bridge formation with basic residues (such as Arginine or Lysine) near the solvent-exposed regions of target proteins. Concurrently, materials scientists recognized that imidazole-dicarboxylic acids and their pyridine derivatives provide multiple coordination sites to form highly stable chelates with metal ions, driving their adoption in robust MOFs for environmental remediation and proton conduction 5.

Structural & Physicochemical Profiling

Understanding the physical chemistry of 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid is critical for both synthetic manipulation and biological application. The molecule exhibits annular tautomerism, meaning the 4-carboxylic acid and 5-carboxylic acid forms rapidly interconvert in solution via proton transfer between the imidazole nitrogens.

Table 1: Physicochemical Properties & Causality

| Property | Value | Causality / Significance |

| CAS Number | 34626-06-7 | Unique identifier for the exact regioisomer 1. |

| Molecular Formula | C9H7N3O2 | Dictates the exact monoisotopic mass (189.05 g/mol ) required for LC-MS validation. |

| Tautomerism | 4-COOH ⇌ 5-COOH | Rapid proton exchange at the imidazole nitrogens makes the 4- and 5-positions chemically equivalent in uncoordinated states. |

| pKa (Pyridine N) | ~5.2 | Protonated at physiological stomach pH; neutral in blood plasma, allowing for tunable membrane permeability. |

| pKa (Carboxyl) | ~2.5 | Fully ionized at physiological pH (7.4), ensuring strong electrostatic interactions with target basic residues. |

| Isoelectric Point | ~4.5 | The pH at which the zwitterion is dominant and least soluble, utilized as a self-validating precipitation metric during synthesis. |

Synthetic Methodology: Causality & Protocol

The synthesis of 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid relies on a regioselective condensation strategy. By reacting an amidine with an α -haloketone, the reaction avoids the symmetric limitations of traditional Debus-Radziszewski syntheses.

Step-by-Step Experimental Protocol

Phase 1: Condensation and Cyclization

-

Reagent Preparation: Suspend 1.0 equivalent of isonicotinamidine hydrochloride in anhydrous ethanol.

-

Causality: Ethanol serves as a protic solvent that stabilizes the transition states during imine formation while maintaining the solubility of the amidine salt.

-

-

Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate ( K2CO3 ).

-

Causality: The base neutralizes the hydrochloride salt to liberate the free amidine and acts as an acid scavenger for the hydrobromic acid generated in the subsequent step.

-

-

Electrophile Addition: Dropwise add 1.1 equivalents of ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) at 0 °C.

-

Causality: The α -bromo ketone provides a highly electrophilic center. Low temperatures prevent uncontrolled polymerization and favor the regioselective nucleophilic attack of the amidine nitrogen on the ketone carbonyl.

-

-

Reflux: Elevate the temperature to 80 °C (reflux) for 6 hours.

-

Causality: Thermal energy drives the intramolecular cyclization and subsequent dehydration, aromatizing the system to yield ethyl 2-(pyridin-4-yl)-1H-imidazole-5-carboxylate.

-

-

Workup: Filter the inorganic salts and concentrate the filtrate in vacuo.

Phase 2: Saponification and Zwitterion Isolation 6. Hydrolysis: Dissolve the crude ester in a 1:1 mixture of methanol and 2M aqueous NaOH. Stir at room temperature for 4 hours.

-

Causality: The hydroxide ion acts as a hard nucleophile, attacking the ester carbonyl to cleave the ethyl group, forming the highly soluble sodium carboxylate salt.

-

pH Adjustment (Self-Validating Step): Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches pH 4.5.

-

Causality: The molecule is amphoteric. At pH 4.5 (its isoelectric point), the compound exists as a neutral zwitterion (protonated pyridine/imidazole and deprotonated carboxylate). This minimizes its hydration sphere, causing it to spontaneously precipitate with high purity.

-

-

Isolation: Filter the resulting white-to-pale-yellow precipitate, wash with cold distilled water, and dry under high vacuum.

Synthetic workflow for 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid via amidine condensation.

Biological & Materials Applications

Medicinal Chemistry: Kinase and Metalloenzyme Inhibition

In drug design, the spatial arrangement of nitrogen atoms is paramount. The pyridine-imidazole backbone acts as an ATP-mimetic. The nitrogen atoms on the core form critical hydrogen bonds with the amino acid residues in the hinge region of kinases 4. The addition of the carboxylic acid allows the molecule to target metalloenzymes (such as Prolyl Hydroxylase or Xanthine Oxidase) by directly chelating the active-site metal (e.g., Fe2+ or Mo4+ ) while the pyridine ring occupies the hydrophobic pocket.

Materials Science: Metal-Organic Frameworks (MOFs)

Beyond biology, 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid is a highly sought-after multidentate ligand. Similar to 1H-imidazole-4,5-dicarboxylic acid, its molecular structure features carboxylic acid groups and imidazole/pyridine nitrogen atoms, which together provide multiple coordination sites to form stable chelates with metal ions like Zr4+ or Zn2+ 5. MOFs constructed from these ligands exhibit exceptional hydrolytic stability and are utilized for high-efficiency proton conduction and the selective adsorption of heavy metals (e.g., Uranium) from aqueous solutions 6.

Multivalent interaction profile of the pyridine-imidazole-carboxylate scaffold.

References

-

1 BLDpharm. "34626-06-7 | 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid". Chemical Catalog.

-

[[4]]() RSC Advances. "ATP-competitive inhibitors for cancer treatment – kinases and the world beyond". Royal Society of Chemistry.

-

5 MDPI. "Highly Efficient Adsorption of Uranium(VI) Ions in Aqueous Solution by Imidazole-4,5-Dicarboxylic Acid-Functionalized UiO-66". Materials.

-

2 Journal of Chemical Reviews. "A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions".

-

3 MDPI. "Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family". Molecules.

-

6 PMC. "High H2O-Assisted Proton Conduction in One Highly Stable Sr(II)-Organic Framework Constructed by Tetrazole-Based Imidazole Dicarboxylic Acid". National Institutes of Health.

Sources

- 1. 34626-06-7|2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family | MDPI [mdpi.com]

- 4. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. High H2O-Assisted Proton Conduction in One Highly Stable Sr(II)-Organic Framework Constructed by Tetrazole-Based Imidazole Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

electronic properties of 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid

An In-depth Technical Guide to the Electronic Properties of 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the core . This molecule, a heterocyclic compound integrating pyridine, imidazole, and carboxylic acid moieties, presents a unique electronic profile with significant potential for applications in drug development and materials science. This document is structured for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical underpinnings of its electronic behavior, methodologies for its characterization, and the implications of these properties for its functional application. We will explore its frontier molecular orbitals, spectroscopic characteristics, and electrochemical behavior, drawing upon established principles and data from structurally analogous compounds to build a predictive and insightful model.

Introduction: A Molecule of Convergent Functionality

The compound 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid stands at the intersection of several key chemical functionalities. The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its electron-rich nature allows it to engage with a variety of biological receptors and enzymes.[2] The pyridine ring, another fundamental N-heterocycle, is a common feature in pharmaceuticals and a versatile building block in coordination chemistry.[3] The carboxylic acid group not only imparts aqueous solubility and a key hydrogen bonding site but also serves as a primary coordination point for metal ions.

The strategic combination of these three groups in a single, conjugated system results in a molecule with tunable electronic properties that are highly sensitive to its chemical environment (e.g., pH, solvent polarity, and metal coordination). Understanding these electronic properties is paramount to harnessing its potential, whether as a targeted therapeutic agent or as a functional ligand in advanced materials like Metal-Organic Frameworks (MOFs). This guide explains the causality behind experimental choices for characterizing these properties and provides validated protocols for their investigation.

Molecular Structure and Synthetic Strategy

The foundational step in any electronic property investigation is securing the molecule of interest. The synthesis of 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid can be approached through established methods for imidazole ring formation. A common and efficient strategy involves the condensation of a diaminopyridine precursor with an appropriate aldehyde or carboxylic acid derivative.[4]

Proposed Synthetic Workflow

A plausible and efficient one-pot synthesis can be achieved by reacting 3,4-diaminopyridine with isonicotinaldehyde in the presence of an oxidizing agent and a catalyst. The subsequent selective oxidation of a precursor methyl or formyl group at the 5-position would yield the final carboxylic acid.

Caption: Proposed synthetic workflow for 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid.

The Electronic Core: Frontier Molecular Orbitals (FMO)

The electronic behavior of a molecule is fundamentally governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[6] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that dictates the molecule's reactivity, stability, and the energy required for its lowest-energy electronic excitation.[6][7]

-

A Small HOMO-LUMO Gap implies that the molecule is more reactive and can be more easily polarized. Such molecules tend to absorb light at longer wavelengths (lower energy).

-

A Large HOMO-LUMO Gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron to a higher energy state.[6]

For 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid, the HOMO is expected to have significant electron density over the electron-rich imidazole ring, while the LUMO is likely distributed across the more electron-accepting pyridine ring and the carboxylic acid moiety. This intramolecular charge-transfer (ICT) character is key to its optical properties.

Caption: The HOMO-LUMO energy gap (ΔE) and its role in electronic excitation.

Theoretical Estimation of Electronic Parameters

Density Functional Theory (DFT) calculations are a powerful tool for predicting FMO energies.[8] While experimental validation is crucial, DFT provides invaluable insight into electronic structure.

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | ~ -6.0 to -6.5 | Electron-donating capability; susceptibility to oxidation. |

| ELUMO | ~ -1.8 to -2.3 | Electron-accepting capability; susceptibility to reduction. |

| ΔE (HOMO-LUMO Gap) | ~ 3.7 to 4.7 | Reactivity and wavelength of lowest energy absorption.[6] |

| Note: These values are estimations based on DFT calculations reported for structurally similar imidazole derivatives and serve as a predictive baseline.[8] |

Spectroscopic Properties: Probing Electronic Transitions

Spectroscopy provides direct experimental evidence of the electronic transitions predicted by FMO theory.

UV-Visible Absorption Spectroscopy

The conjugated π-system of the imidazole and pyridine rings is expected to give rise to strong π-π* transitions, observable in the UV-Vis spectrum. The position and intensity of the absorption maximum (λmax) are highly sensitive to the molecular environment.

-

Solvatochromism : A shift in λmax with changing solvent polarity is anticipated. Polar solvents may stabilize the excited state differently than the ground state, leading to red or blue shifts. This phenomenon is characteristic of molecules with intramolecular charge-transfer character.[9]

-

Halochromism (pH Sensitivity) : The molecule has multiple sites for protonation/deprotonation: the basic pyridine nitrogen (pKa ~5-6), the acidic imidazole N-H (pKa ~14), and the carboxylic acid proton (pKa ~3-4). Changes in pH will alter the electronic structure, causing significant shifts in λmax. Protonation of the pyridine ring would likely cause a blue shift due to stabilization of the ground state.

Fluorescence Spectroscopy

Many imidazo-pyridine derivatives are known to be fluorescent, a property highly valuable for sensing and imaging applications.[10][11] Upon absorbing a photon and reaching an excited state, the molecule can relax by emitting a photon of lower energy (longer wavelength), a process known as fluorescence.

The fluorescence intensity and emission wavelength can be influenced by:

-

Molecular Rigidity : Environments that restrict molecular vibrations often enhance fluorescence quantum yield.

-

Solvent Polarity : Similar to absorption, the emission can be solvatochromic.

-

Metal Coordination : Upon coordination to metal ions, particularly lanthanides, the molecule can act as an "antenna," absorbing light and transferring the energy to the metal center, which then luminesces. This is a key principle in designing luminescent MOFs.[12][13]

Experimental Protocol: Spectroscopic Characterization

Objective: To determine the absorption and emission properties and assess their sensitivity to the environment.

Materials:

-

2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid

-

Spectroscopic grade solvents (e.g., Dichloromethane, Acetonitrile, Methanol, Water)

-

Buffer solutions (pH 2, 4, 7, 9, 12)

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in a suitable solvent like Methanol.

-

Working Solutions: Prepare a series of dilute working solutions (e.g., 10 µM) in each of the selected solvents and buffer solutions.

-

UV-Vis Measurement:

-

Record the absorption spectrum for each solution from 200 to 500 nm against a solvent blank.

-

Identify the λmax for each condition.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength to the determined λmax.

-

Record the emission spectrum over a suitable range (e.g., 300-600 nm).

-

(Optional) Determine the fluorescence quantum yield using a known standard (e.g., quinine sulfate).

-

-

Data Analysis:

-

Tabulate λmax (absorption) and λem (emission) versus solvent polarity parameter (e.g., ET(30)) and pH.

-

Analyze the shifts to characterize solvatochromic and halochromic behavior.

-

Electrochemical Properties and Experimental HOMO/LUMO Estimation

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of a molecule and to experimentally estimate the HOMO and LUMO energy levels.

By measuring the potentials at which the molecule is oxidized (loses an electron) and reduced (gains an electron), we can calculate the energies of the orbitals from which and to which the electrons are transferred.

-

Oxidation Potential (Eox) is related to the HOMO energy.

-

Reduction Potential (Ered) is related to the LUMO energy.

The HOMO and LUMO energies can be estimated using the following empirical equations, referencing the Ferrocene/Ferrocenium (Fc/Fc+) redox couple as an internal standard:

-

EHOMO (eV) = -e [Eox - E1/2(Fc/Fc+)] - 4.8

-

ELUMO (eV) = -e [Ered - E1/2(Fc/Fc+)] - 4.8

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the redox potentials of the compound and estimate its HOMO/LUMO energy levels.

Materials:

-

Potentiostat

-

Three-electrode cell (Working electrode: Glassy Carbon; Reference electrode: Ag/AgCl; Counter electrode: Platinum wire)

-

Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF6)

-

Ferrocene (internal standard)

Caption: Workflow for experimental HOMO/LUMO estimation using Cyclic Voltammetry.

Procedure:

-

Preparation: Prepare a ~1 mM solution of the analyte in the solvent containing 0.1 M supporting electrolyte.

-

De-gassing: Purge the solution with an inert gas (N2 or Ar) for 15 minutes to remove dissolved oxygen.

-

CV Scan: Immerse the electrodes and record the cyclic voltammogram over a wide potential range.

-

Standard Addition: Add a small amount of ferrocene to the solution and record the voltammogram again to determine the potential of the Fc/Fc+ couple.

-

Analysis: Identify the onset potentials for the first oxidation and reduction waves of the analyte. Use these values in the equations above to calculate the HOMO and LUMO energies.

Implications for Drug Development and Materials Science

The are directly tied to its potential applications.

-

In Drug Development: The molecule's HOMO/LUMO distribution influences its ability to participate in charge-transfer interactions with biological targets. Its capacity for hydrogen bonding and its specific electronic signature are key determinants of receptor binding affinity and specificity. The known anti-inflammatory and anti-proliferative activities of related imidazole and pyridine compounds suggest that this molecule could be a valuable lead for further optimization.[2][14][15]

-

In Materials Science: As a multifunctional ligand, this molecule is an ideal candidate for constructing MOFs.[16] The N-donors from the pyridine and imidazole rings, along with the O-donors from the carboxylate, provide multiple coordination sites.[17] The intrinsic fluorescent properties of the ligand can be imparted to the resulting framework, leading to materials useful for chemical sensing, solid-state lighting, and bio-imaging.[12][13]

Conclusion

This technical guide has detailed the foundational . Through a combination of theoretical principles and established experimental methodologies, we have constructed a predictive framework for its behavior. The molecule possesses a rich electronic character defined by its frontier molecular orbitals, leading to environmentally sensitive spectroscopic properties and accessible redox states. These characteristics make it a highly promising candidate for targeted applications in both medicinal chemistry and advanced materials. The protocols and insights provided herein serve as a robust starting point for researchers aiming to fully characterize and exploit the unique potential of this versatile heterocyclic compound.

References

-

Dupati, P., Sapuri-Butti, A. R., Musini, A., & Singh, H. N. (2023). Synthesis of New 2-(Pyridin-4-yl)-1H-imidazo[4,5-b]pyridine Derivatives: In vitro Antibacterial and In silico Screening. ChemistrySelect. Available at: [Link]

-

Panday, A., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10). Available at: [Link]

-

Puttaraju, S. B., et al. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. JSM Chemistry, 2(2). Available at: [Link]

-

Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(2). Available at: [Link]

-

ResearchGate. (2025). Syntheses of Metal−2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate Networks with Topological Diversity: Gas Adsorption, Thermal Stability and Fluorescent Emission Properties. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Pyridin-4-yl)-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

-

PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(4), 465-73. Available at: [Link]

-

ResearchGate. (n.d.). Energy level of HOMO, LUMO, and the energy gap of the ligands calculated at B3LYP/LANL2DZ Level of theory. Retrieved from [Link]

-

Dirersa, W. B. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications. Available at: [Link]

-

ResearchGate. (n.d.). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives. Retrieved from [Link]

-

MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 26. Available at: [Link]

-

PMC. (n.d.). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. Molecules, 24(1), 134. Available at: [Link]

-

PMC. (n.d.). trans-Diaquabis[4-carboxy-5-carboxylato-2-(pyridin-1-ium-4-yl). Retrieved from [Link]

-

IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]

-

International Research Journal of Education and Technology. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT, 5(4). Available at: [Link]

-

Research Trend. (n.d.). Fluorescence Studies of Novel Pyrazolopyridinone Fused Imidazopyridine Conjugates. Available at: [Link]

-

WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from [Link]

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 11(52), 32931-32939. Available at: [Link]

-

PMC. (n.d.). trans-Diaquabis[5-carboxy-2-(3-pyridyl)-1H-imidazole-4-carboxylato-κ2 N 3,O 4]cobalt(II). Acta Crystallographica Section E, 67(Pt 11), m1558. Available at: [Link]

-

ResearchGate. (n.d.). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Retrieved from [Link]iferative_activity_against_melanoma_cell_lines)

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 4. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. irjweb.com [irjweb.com]

- 7. learn.schrodinger.com [learn.schrodinger.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchtrend.net [researchtrend.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. researchgate.net [researchgate.net]

Zwitterionic Dynamics of 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic Acid: A Comprehensive Guide for Materials and Pharmaceutical Sciences

Executive Summary

The rational design of advanced materials and pharmaceuticals relies heavily on understanding the precise ionization states of polyfunctional molecules. 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid represents a highly complex heterocyclic scaffold featuring a triad of ionizable sites: a proton-donating carboxylic acid, an amphoteric imidazole ring, and a proton-accepting pyridine ring. This whitepaper provides an in-depth technical analysis of its zwitterionic equilibria, detailing the thermodynamic causality behind its speciation, self-validating experimental protocols for characterization, and its strategic applications in Metal-Organic Frameworks (MOFs) and drug development.

Molecular Architecture & The Thermodynamic Drive for Zwitterion Formation

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net charge of zero. For 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid, the formation of a zwitterion is not merely a structural possibility; it is a thermodynamic inevitability at intermediate pH levels.

The Causality of Proton Transfer

The thermodynamic driving force for zwitterion formation is governed by the relative proton affinities (pKa values) of the molecule's functional groups. The carboxylic acid moiety is relatively acidic (pKa ~ 2.5). In contrast, the conjugate acids of the imidazole and pyridine nitrogens are significantly more basic (pKa ~ 5.5 and ~ 6.0, respectively).

When the molecule is dissolved in an aqueous medium at a pH between 3.0 and 5.0, the system minimizes its overall free energy via spontaneous intramolecular or intermolecular proton transfer. The carboxylic acid deprotonates to form a carboxylate anion (-COO⁻), and the proton migrates to the highly basic pyridine nitrogen (or the imidazole nitrogen), forming a localized cation (-NH⁺). This charge separation is stabilized by the high dielectric constant of the solvent or through rigid, highly ordered hydrogen-bonding networks in the solid state.

Physicochemical Profiling & Speciation

To predict the molecule's behavior across different environments, we must map its ionization states. The table below summarizes the theoretical pKa values and the resulting dominant species.

| Ionizable Group | Theoretical pKa | Low pH Form (Protonated) | High pH Form (Deprotonated) | Causality for Speciation Shift |

| Carboxylic Acid | ~ 2.5 | Neutral (-COOH) | Anionic (-COO⁻) | Initial deprotonation triggers the zwitterionic cascade. |

| Imidazole N | ~ 5.5 | Cationic (-NH⁺-) | Neutral (-N=) | Competes with pyridine for the migrating proton. |

| Pyridine N | ~ 6.0 | Cationic (-NH⁺) | Neutral (-N=) | Primary basic site; serves as the main cationic locus. |

| Imidazole NH | ~ 12.0 | Neutral (-NH-) | Anionic (-N⁻-) | Extreme basicity required to break the aromatic NH bond. |

Zwitterionic Equilibria & Speciation Dynamics

The transition between cationic, zwitterionic, and anionic states is a dynamic equilibrium. Understanding this pathway is critical for controlling the molecule's solubility, crystallization kinetics, and receptor-binding affinity.

pH-dependent speciation and zwitterionic equilibrium of the target compound.

Self-Validating Experimental Methodologies

To rigorously characterize the zwitterionic states, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that data artifacts are systematically eliminated.

Orthogonal experimental workflow for characterizing zwitterionic equilibria.

Protocol 1: Solution-State Speciation via Coupled Potentiometry and UV-Vis

This protocol maps the exact pH boundaries of the zwitterion in an aqueous environment.

-

Solution Preparation: Dissolve the compound to a 1 mM concentration in a 0.15 M KCl aqueous solution.

-

Causality of Choice: The KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration.

-

-

Acidification & Degassing: Lower the pH to 1.5 using 0.1 M HCl to force the molecule into its fully protonated cationic state. Purge the vessel with high-purity Nitrogen gas for 15 minutes.

-

Causality of Choice: Atmospheric CO₂ dissolves in water to form carbonic acid. This introduces an uncontrolled weak acid into the system, which would skew the precise potentiometric determination of the molecule's pKa values. Nitrogen purging eliminates this artifact.

-

-

Coupled Titration: Titrate with 0.1 M KOH in 0.2 pH increments. Simultaneously record UV-Vis spectra (200-400 nm) at each step.

-

Self-Validation (Data Fusion): The potentiometric data provides macroscopic pKa values. The UV-Vis data acts as the validation layer: the formation of the zwitterion will exhibit distinct isosbestic points due to the electronic coupling between the deprotonated carboxylate and the protonated heteroaromatic rings. If the isosbestic points align with the potentiometric inflection points, the zwitterionic speciation is validated.

Protocol 2: Solid-State Validation via Single-Crystal X-Ray Diffraction (SCXRD)

This protocol confirms the structural reality of the zwitterion in the solid state.

-

Isoelectric Crystallization: Dissolve the compound in a 1:1 (v/v) water/methanol mixture. Adjust the pH to ~4.0 (the calculated isoelectric point where the zwitterion concentration is maximized).

-

Slow Evaporation: Allow the solvent to evaporate slowly in a vibration-free environment at 20°C over 7-10 days to yield high-quality single crystals.

-

Cryogenic Data Collection: Mount the crystal and collect X-ray diffraction data at 100 K.

-

Causality of Choice: At room temperature, the thermal vibration (represented as thermal ellipsoids) of atoms smears the electron density, making it nearly impossible to definitively locate the single electron of a hydrogen atom. Cooling the crystal to 100 K "freezes" these vibrations.

-

-

Self-Validation (Difference Fourier Map): During structural refinement, generate a difference Fourier map. The unambiguous presence of a hydrogen atom electron density peak on the pyridine nitrogen, coupled with the absence of a proton on the carboxylate oxygen (evidenced by equivalent C-O bond lengths indicative of resonance), definitively self-validates the solid-state zwitterion.

Strategic Applications: From MOFs to Therapeutics

Advanced Materials & Crystal Engineering

In the realm of materials science, the zwitterionic nature of this scaffold acts as a powerful structural director. For instance, the closely related structural analog, 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC), is extensively utilized to synthesize [1].

The zwitterionic charge separation allows the ligand to act as a multifaceted node. The deprotonated carboxylate groups coordinate strongly with transition metals (e.g., Zn²⁺, Fe²⁺), while the protonated nitrogen sites participate in robust, charge-assisted hydrogen-bonded networks within the crystal lattice. Understanding the speciation of these linkers is critical for scaling up MOFs for industrial applications such as , where linker cost, charge distribution, and coordination geometry dictate the ultimate gas-adsorption performance[2].

Pharmaceutical Development & Pharmacokinetics

In drug development, the zwitterionic forms of heterocyclic amides and imidazole-carboxylic acids profoundly influence pharmacokinetics. Molecules existing as zwitterions at physiological pH (7.4) typically exhibit high aqueous solubility but poor passive lipid bilayer permeability.

As documented in patent literature regarding, the tautomeric and zwitterionic states of these scaffolds must be carefully mapped to optimize target binding affinity and oral bioavailability[3]. Because the zwitterion presents a highly polar surface area, formulation scientists often employ prodrug strategies—such as the esterification of the carboxylic acid—to temporarily mask the zwitterionic charge. This enhances intestinal absorption, after which endogenous esterases cleave the prodrug to restore the active, zwitterionic pharmacophore in the systemic circulation.

References

- Heterocyclic amides useful as protein modulators (WO2017175147A1)

-

Syntheses of Metal−2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate Networks with Topological Diversity: Gas Adsorption, Thermal Stability and Fluorescent Emission Properties Source: ResearchGate URL:[Link]

-

A database to compare possible MOFs for volumetric hydrogen storage, taking into account the cost of their building blocks Source: ChemRxiv URL:[Link]

Sources

Application Note: Synthesis and Characterization of Metal-Organic Frameworks (MOFs) using 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Document Type: Advanced Methodology & Protocol Guide

Executive Briefing & Mechanistic Rationale

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid (often abbreviated as H₂PIC) and its closely related analog, 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H₃PIDC), are highly versatile, multidentate ligands[1].

-

Pyridyl Nitrogen: A neutral, hard donor that readily coordinates to transition metals.

-

Imidazole Ring: Contains both a hydrogen-bond donor (N-H) and a coordinating nitrogen, allowing for bridging interactions.

-

Carboxylate Group: A deprotonable moiety that can bind in monodentate, bidentate, or bridging modes to form robust Secondary Building Units (SBUs).

Structural Causality: In its native state, the ligand often exists as a zwitterion. Crystallographic studies reveal that the dihedral angle between the imidazole and pyridine rings is exceptionally small (e.g., ~2.6°), rendering the molecule highly planar and rigid[2]. This extreme planarity restricts the degrees of freedom during self-assembly, forcing the metal nodes into predictable, highly ordered 2D sheets or 3D interpenetrated topologies rather than amorphous oligomers[1].

Mechanistic Workflow of Solvothermal Assembly

The most reliable method for synthesizing H₂PIC-based MOFs is solvothermal synthesis using a mixed solvent system, typically N,N-Dimethylformamide (DMF) and water[3].

The causality behind this choice is kinetic control. At elevated temperatures (>100 °C), DMF undergoes slow thermal hydrolysis to generate dimethylamine and formic acid. The dimethylamine acts as a "slow-release base," gradually raising the pH of the solution. This slowly deprotonates the carboxylic acid and imidazole protons of the ligand, allowing coordination bonds to form, break, and reform (thermodynamic error-correction) until the most stable crystalline MOF phase is achieved.

Figure 1: Solvothermal self-assembly workflow of pyridyl-imidazole-carboxylate MOFs.

Validated Experimental Protocols

Note: While H₂PIC is excellent for 2D coordination polymers, researchers frequently utilize its dicarboxylate analog (H₃PIDC) to increase framework dimensionality[1]. The protocols below are optimized for the H₂PIC/H₃PIDC scaffold.

Protocol A: Synthesis of a Zn(II)-Based Porous Framework

This protocol yields a robust, porous network suitable for gas adsorption or drug-loading applications. Zinc is chosen because its d10 electron configuration lacks crystal field stabilization energy, allowing it to flexibly adopt tetrahedral or octahedral geometries to accommodate the rigid ligand[1].

Materials:

-

Zinc Nitrate Hexahydrate ( Zn(NO3)2⋅6H2O )

-

2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid (H₂PIC)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

Step-by-Step Methodology:

-

Precursor Dissolution: In a 20 mL glass scintillation vial, dissolve 0.1 mmol of H₂PIC in 5 mL of DMF. Sonicate for 10 minutes until the solution is entirely clear.

-

Metal Addition: In a separate vial, dissolve 0.1 mmol of Zn(NO3)2⋅6H2O in 5 mL of deionized water.

-

Mixing: Slowly add the aqueous metal solution to the ligand solution dropwise while stirring. Causality: Dropwise addition prevents localized supersaturation, which can cause immediate precipitation of amorphous kinetic products.

-

Solvothermal Reaction: Transfer the mixed solution to a 25 mL Teflon-lined stainless-steel autoclave. Seal tightly and heat in a programmable oven at 120 °C for 72 hours[3].

-

Controlled Cooling: Cool the autoclave to room temperature at a rate of 2 °C/hour. Self-Validating Step: Slow cooling is critical. If a fine powder forms instead of distinct crystals, the cooling rate was too fast, trapping the system in a kinetic state.

-

Harvesting: Filter the resulting block-like crystals, wash thoroughly with fresh DMF (3 × 10 mL) and Ethanol (3 × 10 mL), and dry under vacuum at 80 °C.

Protocol B: Synthesis of a Lanthanide (Eu³⁺) MOF for Luminescence Sensing

Lanthanide-based MOFs synthesized with this ligand family exhibit intense luminescence due to the "antenna effect"[4]. The rigid organic ligand absorbs UV light and transfers the energy via Ligand-to-Metal Charge Transfer (LMCT) to the excited states of the Eu³⁺ ion, resulting in sharp emission peaks.

Step-by-Step Methodology:

-

Preparation: Mix 0.1 mmol of Eu(NO3)3⋅6H2O and 0.1 mmol of the ligand in a solvent mixture of H2O (8 mL) and Ethanol (2 mL).

-

pH Modulation: Add 1-2 drops of 0.1 M NaOH to adjust the pH to ~5.5. Causality: Lanthanides are highly oxophilic. Precise pH control ensures the carboxylate groups are deprotonated enough to bind the metal, but prevents the irreversible formation of europium hydroxide ( Eu(OH)3 ).

-

Heating: Seal in a Teflon-lined autoclave and heat at 140 °C for 96 hours.

-

Validation Checkpoint: Expose the washed crystals to a standard 365 nm UV lamp. A brilliant red emission confirms successful coordination and LMCT[4].

Quantitative Data & Topological Comparison

The choice of metal node directly dictates the resulting topology and application of the framework. Below is a comparative summary of frameworks synthesized using the pyridyl-imidazole-carboxylate scaffold[1],[4].

| Metal Node | Coordination Geometry | Framework Topology | BET Surface Area | Primary Application |

| Fe(II) | 3-connected nodes | 3D (10,3) Porous Net (1D channels) | 9.07 m²/g | Gas Adsorption (N₂, CO₂) |

| Cd(II) | 4-connected nodes | 3D Honeycomb Framework | Non-porous | Topological/Structural Studies |

| Zn(II) | 3-connected nodes | 2D Stairway-like Net (4.8²) | Variable | Fluorescence / Drug Loading |

| Eu(III) | 4-connected nodes | 2D Isostructural Nets | N/A | Luminescence Sensing (Analytes) |

Analytical Validation & Quality Control

To ensure the synthesized MOF is suitable for downstream drug development or sensing applications, the following self-validating analytical steps must be performed:

-

Powder X-Ray Diffraction (PXRD): Grind 10 mg of the activated MOF and collect the diffractogram. Compare the experimental pattern against the simulated pattern derived from single-crystal X-ray diffraction (SCXRD) data. A match in the low-angle peaks ( 2θ=5∘–15∘ ) confirms the structural integrity of the bulk material.

-

Thermogravimetric Analysis (TGA): Heat the sample from 25 °C to 600 °C at 10 °C/min under an N2 atmosphere. A weight loss step between 100–200 °C corresponds to the removal of guest solvent molecules (DMF/Water), validating the porosity of the framework[1]. Framework collapse typically occurs >350 °C.

-

Fluorescence Quenching Assays (For Eu/Tb MOFs): To validate sensing capabilities, titrate the MOF suspension with target analytes (e.g., Fe3+ or nitroaromatics). Calculate the Stern-Volmer constant ( KSV ) to quantify the sensitivity of the luminescent response[4].

References

-

Syntheses of Metal−2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate Networks with Topological Diversity: Gas Adsorption, Thermal Stability and Fluorescent Emission Properties. ResearchGate. Available at:[Link]

-

Zwitterionic 4-carboxy-2-(1-methylpyridin-1-ium-4-yl)-1H-imidazole-5-carboxylate. National Institutes of Health (NIH). Available at:[Link]

-

Luminescent Metal-Organic Frameworks. OSTI.GOV (Department of Energy). Available at:[Link]

Sources

Advanced Application Notes: Pyridinyl-Imidazole Derivatives in Chemical Catalysis and Biocatalytic Inhibition

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Pyridinyl-imidazole derivatives occupy a privileged space at the intersection of organometallic chemistry and pharmacology. Structurally, the combination of a pyridine ring and an imidazole moiety creates a versatile bidentate scaffold. In chemical catalysis , this scaffold acts as a robust N,N-coordination ligand or N-heterocyclic carbene (NHC) precursor, stabilizing transition metals (e.g., Ru, Rh, Ir, Pd) across multiple oxidation states to facilitate hydrogen transfer and cross-coupling reactions [2]. Conversely, in biocatalysis inhibition , the pyridinyl-imidazole core acts as a highly specific, ATP-competitive inhibitor of kinase catalytic activity—most notably targeting p38 Mitogen-Activated Protein Kinase (MAPK) [1, 5].

This application note provides a comprehensive guide to deploying pyridinyl-imidazole derivatives in both transition-metal catalysis and kinase inhibition, complete with validated protocols, structure-activity relationship (SAR) data, and mechanistic insights.

Part I: Pyridinyl-Imidazoles as Privileged Ligands in Transition-Metal Catalysis

Mechanistic Insight: Ligand Design and Metal Stabilization

The catalytic efficiency of transition metals depends heavily on the electronic and steric environment provided by their ligands. Pyridinyl-imidazoles are exceptional ligands because the pyridine nitrogen and the imidazole nitrogen (or carbene carbon, if deployed as an NHC) provide strong σ -donation. This electron density transfer stabilizes high-oxidation-state metal centers (such as Ru(III) or Ir(III)), which is a prerequisite for the oxidative addition and reductive elimination cycles inherent to transfer hydrogenation and hydrogen atom transfer (HAT) [3]. Furthermore, the tunable nature of the imidazole ring allows for the introduction of sulfonate groups to create water-soluble catalysts for green chemistry applications[2].

Quantitative Data: Catalytic Efficiency in Transfer Hydrogenation

The following table summarizes the catalytic yield of acetophenone reduction to 1-phenylethanol using various transition metal-pyridinyl-imidazole (NHC) complexes. The data highlights the superior activity of Rh and Ru in this specific ligand environment [2].

| Catalyst Complex (Metal-NHC) | Reaction Medium | Hydrogen Source | Time (h) | Yield (%) |

| Ruthenium (Ru) | KOH / i-PrOH | i-PrOH | 4 | >99% |

| Rhodium (Rh) | Water / Buffer | HCO 2 Na / HCO 2 H | 4 | >99% |

| Iridium (Ir) | Water / Buffer | HCO 2 Na / HCO 2 H | 6 | 85% |

| Osmium (Os) | Water / Buffer | HCO 2 Na / HCO 2 H | 24 | <20% |

Protocol 1: Ruthenium-Catalyzed Transfer Hydrogenation

This protocol utilizes a water-insoluble Ru(II)-pyridinyl-imidazole complex for the reduction of ketones.

Materials:

-

Ruthenium-pyridinyl-imidazole catalyst (0.1 mol%)

-

Acetophenone (1.0 mmol, substrate)

-

Potassium hydroxide (KOH, 0.1 M in isopropanol)

-

Anhydrous isopropanol (i-PrOH, acts as both solvent and hydrogen donor)

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, weigh the Ru-pyridinyl-imidazole catalyst (0.001 mmol) into a dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add 5.0 mL of the 0.1 M KOH/i-PrOH solution to the flask. The strong base is required to deprotonate the isopropanol, facilitating the formation of the active ruthenium-hydride species.

-

Substrate Introduction: Inject acetophenone (1.0 mmol) into the reaction mixture via a gas-tight syringe.

-

Reaction Execution: Seal the flask, remove it from the glovebox, and heat the mixture to 80 °C under continuous stirring for 4 hours.

-

Monitoring & Validation: Monitor the reaction via GC-MS. The self-validating control is the disappearance of the ketone peak (m/z 120) and the appearance of the 1-phenylethanol peak (m/z 122).

-

Workup: Cool the reaction to room temperature, quench with 1 mL of saturated aqueous NH 4 Cl, extract with diethyl ether (3 × 5 mL), dry over anhydrous MgSO 4 , and concentrate under reduced pressure.

Part II: Pyridinyl-Imidazoles in Biocatalysis Inhibition (p38 MAPK)

Mechanistic Insight: ATP-Competitive Inhibition

In drug development, inhibiting the catalytic activity of hyperactive enzymes is a primary therapeutic strategy. Pyridinyl-imidazoles (e.g., SB203580) are prototypical inhibitors of p38 MAPK, an enzyme that catalyzes the phosphorylation of downstream targets leading to the production of pro-inflammatory cytokines (TNF- α , IL-1 β )[1, 5]. The causality of their high affinity lies in their crystallographic binding mode: the pyridine ring nitrogen acts as a critical hydrogen-bond acceptor for the backbone amide NH of Met-109 in the ATP-binding pocket[1]. Meanwhile, the fluorophenyl and imidazole substituents project into adjacent hydrophobic pockets, sterically occluding ATP from binding and arresting the enzyme's catalytic cycle.

Caption: Mechanism of p38 MAPK catalytic inhibition by pyridinyl-imidazole derivatives.

Quantitative Data: SAR of Pyridinyl-Imidazole Inhibitors

Modifying the substituents on the imidazole core drastically alters the IC 50 values for p38 inhibition and cytochrome P450 interference [1].

| Compound | Pyridine Position | Imidazole Substituent (C2/N1) | p38 MAPK IC 50 ( μ M) | P450 3A4 Inhibition |

| SB203580 | 4-pyridinyl | 4-fluorophenyl / None | 0.048 | High |

| ML 3375 | 4-pyridinyl | Alkylsulfanyl / None | 0.630 | Moderate |

| Compound 7e | 2-aminopyridinyl | 1-phenylethyl | 0.380 | Low |

Protocol 2: In Vitro p38 MAPK Inhibition Assay

A self-validating ELISA-based protocol to quantify the inhibition of p38 catalytic activity.

Step-by-Step Methodology:

-

Kinase Reaction Setup: In a 96-well plate, combine 10 ng of active, recombinant p38 α MAPK enzyme with 50 μ M of the substrate (e.g., ATF-2 fusion protein) in kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β -glycerophosphate, 2 mM dithiothreitol, 0.1 mM Na 3 VO 4 , 10 mM MgCl 2 ).

-

Inhibitor Addition: Add the pyridinyl-imidazole test compound dissolved in DMSO (final DMSO concentration <1%). Include a vehicle control (DMSO only) and a positive control (SB203580).

-

Catalysis Initiation: Initiate the phosphorylation reaction by adding ATP to a final concentration of 100 μ M. Incubate at 30 °C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 mM EDTA.

-

Detection: Transfer the mixture to a plate pre-coated with anti-ATF-2 antibodies. Wash three times, then add a phospho-specific anti-ATF-2 (Thr71) primary antibody, followed by an HRP-conjugated secondary antibody.

-

Quantification: Add TMB substrate and measure absorbance at 450 nm using a microplate reader. Calculate the IC 50 using non-linear regression analysis of the dose-response curve.

Part III: Cross-Coupling Strategies for Synthesizing Pyridinyl-Imidazole Libraries

To optimize both transition-metal ligands and kinase inhibitors, rapid generation of structural diversity is required. The presence of a halogen atom on the phenyl/pyridine ring of the imidazole core provides a synthetic handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [4].

Caption: Synthetic workflow for generating functionalized pyridinyl-imidazole libraries.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Methodology for elaborating the 2-(2-bromophenyl)-1H-imidazole scaffold.

Step-by-Step Methodology:

-

Reagent Loading: To a dry Schlenk flask, add 2-(2-bromophenyl)-1H-imidazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), K 3 PO 4 (3.0 mmol, base), Pd(OAc) 2 (0.02 mmol, precatalyst), and SPhos (0.04 mmol, ligand) [4].

-

Inert Atmosphere: Evacuate and backfill the flask with Argon three times to prevent oxidative degradation of the palladium catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via a syringe. The biphasic system ensures solubility of both organic substrates and inorganic bases.

-

Reaction: Stir the mixture vigorously and heat to 100 °C for 12 hours.

-

Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The reaction is self-validating when the starting material spot completely disappears, indicating full conversion.

-

Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with ethyl acetate, and purify the crude product via flash column chromatography.

References

-

Novel Substituted Pyridinyl Imidazoles as Potent Anticytokine Agents with Low Activity against Hepatic Cytochrome P450 Enzymes Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Water-insoluble and water-soluble NHC complexes and their applications in hydrogenation reactions Technical University of Munich (mediaTUM) URL:[Link]

-

Synthesis and Characterization of Ruthenium Bis(β-diketonato) Pyridine-Imidazole Complexes for Hydrogen Atom Transfer Inorganic Chemistry - ACS Publications URL:[Link]

-

Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site Journal of Biological Chemistry (PubMed) URL:[Link]

Application Notes & Protocols: Evaluating the Biological Activity of 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic Acid Derivatives as p38 MAPK Inhibitors

An in-depth guide for researchers, scientists, and drug development professionals on the application and evaluation of 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid derivatives.

The 2-(pyridin-4-yl)-1H-imidazole scaffold is a privileged structure in medicinal chemistry, renowned as a core component of potent inhibitors targeting key cellular signaling pathways. Specifically, derivatives bearing this moiety have been extensively investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical enzyme in the inflammatory cascade.[1][2][3] This guide provides a comprehensive overview of the scientific rationale and detailed protocols for assessing the biological activity of 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid derivatives, with a primary focus on their anti-inflammatory potential through p38 MAPK inhibition.

Scientific Foundation: Targeting the p38 MAPK Inflammatory Pathway

The Central Role of p38 MAPK: The p38 MAP kinases are a family of serine/threonine kinases that act as crucial mediators of cellular responses to external stressors, such as osmotic shock, ultraviolet light, and inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[4][5] Upon activation via phosphorylation by upstream kinases (MKK3 and MKK6), p38 MAPK phosphorylates a range of downstream targets, including transcription factors and other kinases.[5][6] This signaling cascade culminates in the increased biosynthesis and release of pro-inflammatory cytokines, making the p38 MAPK pathway a pivotal node in inflammatory diseases.[1]

Mechanism of Inhibition: The pyridinyl-imidazole class of compounds, to which the topic derivatives belong, function as ATP-competitive inhibitors.[2][4] They bind to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of its downstream substrates.[2] A key interaction involves a hydrogen bond between the pyridine nitrogen of the inhibitor and the backbone amide nitrogen of methionine-109 (Met109) in the kinase's hinge region.[2] By blocking this pathway, these compounds can effectively suppress the production of inflammatory mediators, forming the basis for their therapeutic potential in conditions like rheumatoid arthritis and other chronic inflammatory disorders.[2][6]

Caption: p38 MAPK signaling pathway and point of inhibition.

Experimental Design: A Multi-tiered Evaluation Strategy

A robust assessment of a potential p38 MAPK inhibitor requires a logical progression from direct enzymatic assays to more physiologically relevant cellular models. This workflow validates the compound's mechanism of action and its functional consequences in a biological system.

Caption: Tiered experimental workflow for inhibitor validation.

Rationale for the Workflow:

-

Biochemical Assay: The first step is to confirm that the compound directly interacts with and inhibits the isolated p38 kinase enzyme. This assay provides a quantitative measure of potency (IC50) against the target in a clean, cell-free system.

-

Cell-Based Target Engagement Assay: Once direct inhibition is established, the next critical step is to verify that the compound can penetrate the cell membrane and inhibit the target in its native environment. Measuring the phosphorylation status of p38 is a direct readout of its activation state within the cell.[7]

-

Cell-Based Functional Assay: Finally, a functional assay is required to demonstrate that inhibiting the target kinase leads to the desired biological outcome. For anti-inflammatory agents, this typically involves measuring the suppression of pro-inflammatory cytokine production in response to a stimulus.[4][8]

Detailed Protocols

The following protocols provide step-by-step methodologies for evaluating 2-(pyridin-4-yl)-1H-imidazole-5-carboxylic acid derivatives.

Principle: This biochemical assay quantifies the activity of p38α kinase by measuring the amount of ADP produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a luminescent assay where ADP is converted to ATP, which is then used by a luciferase to generate light.[9] The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Inhibitors will decrease the rate of ADP formation, resulting in a lower luminescent signal.[9][10]

Materials:

-

Active, recombinant human p38α kinase

-

Kinase substrate (e.g., ATF-2)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl2, 2 mM DTT)[4]

-

ATP solution (at a concentration near the Km for p38α)

-

Test compounds and a known p38 inhibitor (e.g., SB202190) as a positive control[7]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Multilabel plate reader with luminescence detection capability

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds and control inhibitor in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the compound dilutions or DMSO (vehicle control).

-

Kinase Reaction Initiation: Prepare a master mix containing kinase buffer, p38α kinase, and the ATF-2 substrate. Add 2 µL of this mix to each well.

-

ATP Addition: Prepare a second master mix containing kinase buffer and ATP. Add 2 µL of this mix to each well to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the newly synthesized ADP back to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measurement: Read the luminescence on a plate reader.

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Principle: This assay quantifies the ability of a compound to inhibit p38 activation within a cellular context. Cells are stimulated with an agent known to activate the p38 pathway (e.g., anisomycin or LPS), leading to the phosphorylation of p38 at residues Thr180 and Tyr182.[7] Using an antibody specific to this phosphorylated form (p-p38), the level of inhibition can be measured via immunofluorescence and quantified using high-content imaging.

Materials:

-

Human (e.g., HeLa, A549) or murine (e.g., RAW 264.7) cells

-

Cell culture medium and supplements

-

p38 activator: Anisomycin or Lipopolysaccharide (LPS)[7]

-

Test compounds and positive control inhibitor (e.g., SB202190)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary Antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

Nuclear Stain: Hoechst 33342

-

Black-walled, clear-bottom 96-well imaging plates

-

High-Content Imaging System

Procedure:

-

Cell Plating: Seed cells into a 96-well imaging plate at a suitable density (e.g., 10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds or controls for 1 hour at 37°C.

-

Scientist's Note: Pre-incubation allows the cell-permeable compounds to reach their intracellular target before the pathway is activated.[4]

-

-

Stimulation: Add the p38 activator (e.g., 10 µM anisomycin for 30 minutes) to all wells except the unstimulated negative control.[7]

-

Fixation and Permeabilization: Gently wash the cells with PBS, then fix with 4% PFA for 15 minutes. Wash again and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash the cells and block with 5% BSA for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate with the primary anti-p-p38 antibody overnight at 4°C. The next day, wash and incubate with the fluorescently-labeled secondary antibody and Hoechst stain for 1 hour at room temperature, protected from light.

-

Imaging: Wash the cells thoroughly with PBS and acquire images on a high-content imaging system, capturing both the nuclear (Hoechst) and p-p38 (Alexa Fluor 488) channels.

Data Analysis:

-

The imaging software identifies individual cells based on the nuclear stain.

-

The fluorescence intensity of the p-p38 signal is quantified within each cell.

-

The average p-p38 intensity per cell is calculated for each well.

-

Data is normalized to stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

-

The IC50 value is determined by plotting normalized intensity against compound concentration.

Principle: This functional assay measures the downstream consequence of p38 inhibition. RAW 264.7 murine macrophages are stimulated with LPS, a potent inducer of the inflammatory response, which leads to the production and secretion of TNF-α via the p38 MAPK pathway.[8] The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). An effective inhibitor will reduce the amount of secreted TNF-α.[4][8]

Materials:

-

RAW 264.7 macrophage cell line

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds and a positive control inhibitor

-

96-well cell culture plates

-

Mouse TNF-α ELISA Kit

-

Microplate reader capable of absorbance measurement at 450 nm

Procedure:

-

Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere for 2-4 hours.[4]

-

Inhibitor Pre-incubation: Add various concentrations of the test compounds to the cells and pre-incubate for 1 hour at 37°C.[4]

-